Product packaging for Isovaleric Acid Ethyl-d5 Ester(Cat. No.:CAS No. 1082581-99-4)

Isovaleric Acid Ethyl-d5 Ester

Cat. No.: B592407
CAS No.: 1082581-99-4
M. Wt: 135.218
InChI Key: PPXUHEORWJQRHJ-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isovaleric Acid Esters in Research Methodologies

Isovaleric acid, also known as 3-methylbutanoic acid, and its esters are naturally occurring compounds found in a variety of foods and are intermediates in the metabolism of branched-chain amino acids. wikipedia.org The non-deuterated form, ethyl isovalerate, is recognized for its fruity aroma and is used as a flavoring agent. nbinno.comcymitquimica.com

In research, isovaleric acid and its esters are significant for several reasons:

Biological Markers: Isovaleric acid is a key compound in certain metabolic processes. For instance, it is produced by skin bacteria metabolizing leucine, contributing to foot odor. wikipedia.org Elevated levels can be indicative of the rare genetic disorder isovaleric acidemia. wikipedia.orguva.nl

Plant-Microbe Interactions: Research has identified isovaleric acid as a bacterial volatile organic compound (BVOC) that can influence plant growth, highlighting its role in interkingdom signaling. nih.gov

Flavor and Fermentation Science: The concentration of isovaleric acid and its esters, such as ethyl isovalerate, is critical in the production of beverages like wine and beer, where they can be either desirable flavor components or indicators of spoilage. wikipedia.orgmilkthefunk.com

The ethyl ester of isovaleric acid, ethyl isovalerate, is synthesized by the esterification of isovaleric acid with ethanol (B145695). nbinno.comgoogle.com Its deuterated counterpart, Isovaleric Acid Ethyl-d5 Ester, retains the fundamental chemical structure and reactivity of the parent compound but with the added mass from the five deuterium (B1214612) atoms. This makes it an ideal internal standard for analytical chemistry.

Current Research Landscape and Foundational Studies of Deuterated Analogs

The use of deuterated analogs, such as this compound, as internal standards is a well-established practice in quantitative analysis, particularly when coupled with mass spectrometry. clearsynth.comthalesnano.com An internal standard is a known amount of a compound added to a sample, which behaves similarly to the analyte (the substance being measured). scioninstruments.com By comparing the analytical response of the analyte to that of the internal standard, researchers can correct for variations in sample preparation and instrument performance, leading to more accurate and reproducible results. clearsynth.comlcms.cz

Deuterated standards are considered the "gold standard" for many quantitative mass spectrometry applications because they are nearly identical to the analyte in terms of chemical and physical properties, such as extraction efficiency and ionization response. scioninstruments.comtexilajournal.com However, their different mass allows them to be distinguished from the analyte by the mass spectrometer. scioninstruments.com

Foundational studies have consistently demonstrated the value of deuterated analogs in improving the accuracy of quantitative methods. For example, research on the analysis of pesticides and mycotoxins in complex matrices like cannabis has shown that the use of deuterated internal standards resolves issues of quantitative accuracy that arise from matrix effects. lcms.cz Similarly, in the quantification of immunosuppressive drugs in blood plasma, deuterated standards were crucial for overcoming challenges with accuracy and precision. texilajournal.com

The synthesis of this compound typically involves the esterification of deuterated isovaleric acid with ethanol or through deuteration of non-deuterated precursors. smolecule.com This specific deuterated ester is used as an internal standard in various analytical applications, including proteomics research and the quantification of its non-labeled counterpart in different matrices. smolecule.comclearsynth.com For instance, in wine analysis, deuterated ethyl esters, including analogs of ethyl butyrate (B1204436) and hexanoate, have been synthesized and used as internal standards for the specific and accurate quantification of wine esters. researchgate.netlaffort.com

The table below provides a summary of the key properties of this compound.

PropertyValue
Chemical Name Ethyl-1,1,2,2,2-d5 3-methylbutanoate
CAS Number 1082581-99-4
Molecular Formula C₇H₉D₅O₂
Molecular Weight 135.22 g/mol
Primary Use Internal standard in mass spectrometry

The ongoing development and application of deuterated analogs like this compound continue to enhance the reliability and precision of analytical measurements across a wide spectrum of scientific research. resolvemass.carsc.org

Properties

CAS No.

1082581-99-4

Molecular Formula

C7H14O2

Molecular Weight

135.218

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 3-methylbutanoate

InChI

InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3/i1D3,4D2

InChI Key

PPXUHEORWJQRHJ-SGEUAGPISA-N

SMILES

CCOC(=O)CC(C)C

Synonyms

3-Methylbutanoic Acid Ethyl-d5 Ester;  3-Methylbutyric Acid Ethyl-d5 Ester;  Ethyl-d5 3-Methylbutanoate;  Ethyl-d5 3-Methylbutyrate;  Ethyl-d5 Isopentanoate;  Ethyl-d5 Isovalerate;  Isopentanoic Acid Ethyl-d5 Ester;  NSC 8869-d5

Origin of Product

United States

Ii. Synthetic Methodologies and Isotopic Incorporation

Strategies for Deuterium (B1214612) Labeling at Specific Positions

Achieving the desired d5 labeling on the ethyl ester portion requires a targeted approach. The two primary strategies involve either building the molecule with an already deuterated component or introducing deuterium after the ester has been formed.

Synthesis with Deuterated Reagents: The most direct method for preparing Isovaleric Acid Ethyl-d5 Ester is through the esterification of isovaleric acid with a deuterated form of ethanol (B145695), such as ethanol-d5 (B126515) or ethanol-d6 (B42895). One common laboratory procedure involves reacting the acid with anhydrous ethanol-d6 in the presence of an activating agent like acetyl chloride to generate the ester in situ. tandfonline.com This method ensures that the deuterium is located exclusively on the ethyl group. The use of deuterated reducing agents, while common for creating deuterated alcohols, is another pathway to generate the necessary deuterated starting materials. acs.org

Hydrogen-Deuterium (H/D) Exchange: An alternative strategy is to perform a hydrogen-deuterium exchange reaction on a non-labeled ethyl isovalerate molecule. This can be achieved through acid-catalyzed H/D exchange, where the ester is treated with deuterium oxide (D₂O) and a deuterated acid catalyst, such as deuterated sulfuric acid (D₂SO₄). This process facilitates the substitution of protons on the ethyl group's α- and β-positions with deuterium. Reaction conditions, such as temperature and duration, are optimized to maximize the extent of deuteration.

Chemical Synthesis Pathways for Isovaleric Acid Esters

The fundamental reaction for forming the ester bond can be accomplished through several established chemical pathways, which can be adapted for deuterated analogs.

Fischer-Speier Esterification: This is a classic and widely used method involving the reaction of a carboxylic acid (isovaleric acid) with an alcohol (deuterated ethanol) in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, and conditions are often manipulated to drive it towards the product. For industrial-scale production, continuous esterification processes have been developed to improve efficiency and yield. google.com

Biocatalytic Esterification: Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Immobilized lipases, such as that from Rhizomucor miehei, have been successfully used to catalyze the esterification of isovaleric acid and ethanol in an organic solvent like n-hexane. nih.gov Key reaction variables, including enzyme-to-substrate ratio, substrate concentration, temperature, and reaction time, can be optimized to achieve maximum ester yield. nih.gov This approach can be directly applied to the synthesis of the deuterated ester by substituting normal ethanol with its deuterated counterpart.

Reaction of an Acid Salt with an Ethyl Halide: Another effective, albeit less common, method on a laboratory scale is the reaction of a metal salt of the carboxylic acid with an alkyl halide. cdnsciencepub.com For instance, silver isovalerate could be reacted with a deuterated ethyl halide, such as ethyl-d5 iodide, to form this compound and a silver halide precipitate. cdnsciencepub.com This pathway provides a clean reaction, often with high yields and no by-products. cdnsciencepub.com

Characterization of Isotopic Purity and Regioselectivity in Synthesis

After synthesis, it is crucial to verify the product's identity, isotopic enrichment, and the specific location of the deuterium atoms. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the regioselectivity of deuteration—that is, confirming that the deuterium atoms are in the correct positions within the molecule. rsc.org In ¹H NMR, the incorporation of deuterium at a specific position results in the disappearance or significant reduction of the corresponding proton signal. rsc.org Quantitative ¹H NMR can be used to assess the level of deuteration at each site. Furthermore, ²H NMR can be used to directly observe the deuterium signals, providing unambiguous confirmation of their location. nih.gov A combined ¹H and ²H NMR approach can yield highly accurate measurements of isotopic abundance. nih.gov Unlike mass spectrometry, NMR is non-destructive, allowing the sample to be recovered for further analysis. rug.nl

The following table summarizes the primary characterization techniques:

Table 1: Analytical Techniques for Characterization

Technique Information Provided Key Advantages Citations
High-Resolution Mass Spectrometry (HRMS) Isotopic purity, molecular weight confirmation, isotopic distribution (d0-dn). High sensitivity, rapid analysis, low sample consumption. rsc.org, nih.gov, researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Regioselectivity (position of D atoms), structural integrity, isotopic abundance. Site-specific information, non-destructive analysis. rsc.org, rug.nl, nih.gov

Scalability and Efficiency Considerations in Deuterated Ester Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, preparative scale involves several practical and economic considerations.

Scalability of Methods: While traditional batch reactions are common in the lab, they can be challenging to scale up. Continuous flow systems offer a more modern and efficient alternative, allowing for better control over reaction parameters, improved safety, and potentially higher throughput. thalesnano.com Systems capable of generating deuterium gas from D₂O in-line can streamline deuteration reactions. thalesnano.com Biocatalytic methods have also been shown to be scalable to the preparative level. nih.gov

Iii. Advanced Analytical Methodologies for Isovaleric Acid Ethyl D5 Ester

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the cornerstone technique for the analysis of stable isotope-labeled compounds like Isovaleric Acid Ethyl-d5 Ester. Coupled with chromatographic separation, it provides the selectivity and sensitivity required for complex sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. researchgate.net As an internal standard, it is added to samples in a known quantity to enable accurate quantification of the endogenous, non-labeled ethyl isovalerate.

Method development involves optimizing several parameters to achieve good chromatographic resolution and detection sensitivity. The choice of capillary column is critical; for esters, polar columns such as those with a wax-based stationary phase (e.g., DB-WAX) are often employed to resolve isomers and other co-eluting compounds. The temperature program, injection mode (e.g., splitless), and carrier gas flow rate are adjusted to ensure sharp peak shapes and adequate separation from matrix components.

Validation ensures the method is reliable and reproducible. Key validation parameters include linearity, accuracy, precision, and the limit of quantification (LOQ). In GC-MS, quantification is typically performed in selected ion monitoring (SIM) mode or by analyzing fragmentation patterns from full-scan data. For ethyl isovalerate, characteristic fragment ions include m/z 88 and 85. For the d5-ester, these fragments would be expected to shift, allowing for distinct detection. For instance, the fragment corresponding to the loss of the ethoxy group would be observed at a different m/z value, confirming the identity and enabling quantification of the standard.

Table 1: Illustrative GC-MS Method Parameters

ParameterTypical SettingPurpose
GC Column DB-WAX or similar polar column (e.g., 30 m x 0.25 mm, 0.25 µm)To achieve separation from isomers and matrix components.
Injection Mode SplitlessTo maximize sensitivity for trace-level analysis.
Carrier Gas Helium at ~1 mL/minStandard carrier gas for GC-MS.
Oven Program Initial 40°C, ramp to 220°CTo separate volatile compounds based on boiling point. nih.gov
MS Ionization Electron Impact (EI) at 70 eVStandard ionization mode producing reproducible fragment patterns. researchgate.net
Acquisition Mode Selected Ion Monitoring (SIM) or Full ScanSIM for high-sensitivity quantification; Full Scan for identification.

Table 2: Expected Mass Fragments in EI-MS

CompoundKey Fragment Ion (m/z)Description
Ethyl Isovalerate88[M-C3H6]+, McLafferty rearrangement
Ethyl Isovalerate85[M-OC2H5]+
This compound 93[M-C3H6]+, McLafferty rearrangement with d5-ethyl group
This compound 85[M-OC2D5]+

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing a broader range of molecules in complex biological matrices. acs.org this compound is frequently used as an internal standard in LC-MS-based metabolomics and lipidomics to quantify short-chain fatty acid esters and other metabolites. csic.esnih.gov

The "dilute and shoot" method, where a sample is simply diluted, spiked with the deuterated internal standard, and injected, is often made possible by the high selectivity of LC-MS/MS. acs.org This minimizes sample manipulation and potential for analyte loss. The analysis is commonly performed using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides two levels of mass selectivity, significantly reducing background noise and improving quantification accuracy. acs.org The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in ionization efficiency caused by matrix effects. mdpi.com

Table 3: Example MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion [M+H]+Product Ion (m/z)Application
Ethyl Isovalerate131.185.1 (loss of ethanol)Analyte Quantification
This compound 136.185.1 (loss of ethanol-d6)Internal Standard

High-Resolution Mass Spectrometry for Structural Elucidation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This capability is invaluable for confirming the elemental composition of a compound without ambiguity. For this compound, HRMS can verify its molecular formula, C₇H₉D₅O₂, by matching the experimentally measured mass to the theoretically calculated exact mass. clearsynth.com

Furthermore, HRMS is essential for isotopic analysis. It can resolve the isotopic pattern of the molecule, clearly showing the distribution of ions containing different numbers of naturally abundant heavy isotopes (e.g., ¹³C). For a deuterated standard, HRMS confirms the degree of deuterium (B1214612) incorporation by analyzing the mass shift and the resulting isotopic cluster compared to the non-labeled compound. This ensures the quality and isotopic purity of the standard.

Table 4: High-Resolution Mass Data for this compound

ParameterValue
Molecular Formula C₇H₉D₅O₂
Calculated Exact Mass ([M+H]+) 136.1498
Hypothetical Measured Mass 136.1495
Mass Error (ppm) -2.2

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and is particularly useful in the analysis of deuterated compounds. Different nuclei can be observed, providing complementary information about the molecule's structure and isotopic composition.

Application of ¹H NMR for Deuterium Purity Assessment

Proton NMR (¹H NMR) is a fundamental tool for assessing the isotopic purity of deuterated compounds. nih.gov In an ideal sample of this compound, the signals corresponding to the ethyl group protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm in the non-deuterated form) would be completely absent. nih.gov

In practice, small residual signals may be present in these regions due to incomplete deuteration. By integrating these residual proton signals and comparing them to the integration of the non-deuterated isovaleryl group protons (e.g., the doublet for the methyl groups at ~0.9 ppm), the deuterium enrichment can be quantitatively determined. The lower the intensity of the signals in the ethyl region, the higher the isotopic purity of the compound.

Table 5: Comparison of ¹H NMR Chemical Shifts (ppm)

ProtonsEthyl Isovalerate (Expected Shift)This compound (Expected Shift)
-CH₂- (ethyl)~4.1 (quartet)Absent
-CH₃ (ethyl)~1.2 (triplet)Absent
-CH₂- (isovaleryl)~2.1 (doublet)~2.1 (doublet)
-CH- (isovaleryl)~2.0 (multiplet)~2.0 (multiplet)
-CH₃ (isovaleryl)~0.9 (doublet)~0.9 (doublet)

Use of ²H NMR for Positional Isotopic Information

While ¹H NMR is used to observe the absence of protons, Deuterium NMR (²H or D-NMR) is used to directly observe the deuterium nuclei. sigmaaldrich.com This technique is an excellent alternative for structure verification and enrichment determination of highly deuterated compounds. sigmaaldrich.com ²H NMR provides direct evidence of the positions of the deuterium labels within the molecule.

For this compound, the ²H NMR spectrum would show signals corresponding to the deuterium atoms on the ethyl group. Since the chemical environments of the methylene (B1212753) (-CD₂-) and methyl (-CD₃) deuterons are different, they will appear at distinct chemical shifts. This confirms that the deuteration has occurred at the intended positions. The relative integration of these signals can also confirm the 2:3 ratio of deuterons on the methylene and methyl groups, respectively, verifying the integrity of the labeled ethyl moiety.

Chromatographic Separation Techniques in Research Analysis

Chromatographic separation is a cornerstone of the analytical workflow for this compound, enabling its isolation from complex mixtures and ensuring accurate quantification. The choice of chromatographic technique is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the analyte. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent methods employed for the analysis of this and similar deuterated esters.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is particularly well-suited for the analysis of volatile compounds like ethyl esters. In numerous research applications, GC coupled with mass spectrometry (GC-MS) is the method of choice for the determination of short-chain fatty acid esters. This compound, serving as an internal standard, is frequently analyzed alongside its non-deuterated counterpart and other volatile metabolites. The separation is typically achieved on a capillary column with a polar stationary phase, which allows for the effective resolution of isomeric esters and other closely related compounds.

Research studies focusing on the analysis of volatile organic compounds in complex matrices such as food, beverages, and biological samples provide a framework for the chromatographic separation of this compound. For instance, in the analysis of aroma compounds in alcoholic beverages, specific GC columns and temperature programming are optimized to separate a wide range of esters, including ethyl isovalerate. nih.govmdpi.com The use of deuterated internal standards, such as d5-ethyl esters of other fatty acids, is a common practice in these studies to ensure accuracy and reproducibility. researchgate.netnih.govnih.gov

The following table summarizes typical GC-MS conditions reported in research for the analysis of ethyl isovalerate, which are directly applicable to its d5-deuterated analog. The primary difference in detection by MS is the mass-to-charge ratio (m/z) of the characteristic ions, which will be higher for the deuterated compound.

Table 1: Representative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of Ethyl Isovalerate

ParameterCondition
Column DB-Wax (60 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Splitless
Injector Temperature 210 °C
Oven Program Initial 40 °C (hold 5 min), ramp 7 °C/min to 170 °C, then 40 °C/min to 290 °C (hold 3 min)
Transfer Line Temp. 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Retention Time Approximately 17.70 min

The data in this table is compiled from methodologies used for the analysis of ethyl isovalerate in research settings. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) offers an alternative and complementary approach to GC for the analysis of short-chain fatty acid esters. While less common for volatile esters compared to GC, HPLC, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing less volatile or thermally labile compounds in complex biological fluids. For short-chain fatty acids and their esters, reversed-phase HPLC is the most common mode of separation.

The analysis of fatty acid ethyl esters (FAEEs) in biological matrices like blood or hair has been successfully performed using LC-MS/MS. mdpi.com These methods often employ C18 columns and a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid modifier to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. frontiersin.orgnih.gov Although specific studies detailing the HPLC separation of this compound are not prevalent, the methodologies developed for other FAEEs and short-chain fatty acids are readily adaptable. Derivatization is sometimes employed for the parent acids to enhance chromatographic retention and detection sensitivity, but this is generally not necessary for the ester form. frontiersin.org

The use of deuterated internal standards, including d5-labeled compounds, is crucial in LC-MS/MS to compensate for matrix effects and variations during sample preparation and injection. mdpi.com

Table 2: General High-Performance Liquid Chromatography (HPLC) Parameters for Short-Chain Fatty Acid Ester Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 3 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Elution Mode Gradient elution
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Detector Tandem Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), Positive Mode

This table presents generalized conditions based on the analysis of short-chain fatty acids and their esters by LC-MS/MS. frontiersin.orgnih.gov

Iv. Role As an Internal Standard and Tracer in Quantitative Research

Principles of Internal Standardization in Analytical Chemistry Research

In analytical chemistry, achieving accurate and reproducible quantitative results is paramount. However, various factors can introduce variability into the analytical process, from sample preparation to instrument response. numberanalytics.com The internal standard method is a powerful technique used to correct for these variations. numberanalytics.comwin-source.net An internal standard is a compound of known concentration that is added to a sample before analysis. numberanalytics.com The principle behind this method is that the ratio of the signal of the analyte (the substance being measured) to the signal of the internal standard will remain constant, even if there are fluctuations in the instrument's performance or sample handling. numberanalytics.com

Stable isotope-labeled (SIL) compounds, such as Isovaleric Acid Ethyl-d5 Ester, are considered the gold standard for use as internal standards, particularly in mass spectrometry-based analyses. scispace.comscioninstruments.com These compounds have the same chemical structure as the analyte but differ in their isotopic composition, containing heavier isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical chemical properties ensure they behave similarly during sample preparation and analysis. scioninstruments.comacanthusresearch.com This similarity minimizes variations caused by factors like sample loss, matrix effects (where other components in the sample interfere with the signal), and instrumental drift. numberanalytics.comwin-source.net

The use of a SIL internal standard like this compound significantly improves the accuracy, precision, and robustness of quantitative methods. numberanalytics.com By compensating for potential errors throughout the analytical workflow, it ensures that the final calculated concentration of the analyte is a true and reliable representation of its amount in the original sample. scispace.com

Table 1: Key Principles of Internal Standardization
PrincipleDescriptionRelevance of this compound
Correction for VariabilityAn internal standard is added at a constant concentration to all samples, standards, and blanks to compensate for variations in sample preparation, injection volume, and instrument response. numberanalytics.comAs a stable isotope-labeled compound, it closely mimics the behavior of the unlabeled analyte, providing a reliable reference for normalization. scispace.com
Response FactorThe ratio of the analyte signal to the internal standard signal (response factor) is used for quantification, which remains constant despite variations. numberanalytics.comThe distinct mass-to-charge ratio of the d5-labeled ester allows for separate detection from the native compound while maintaining a proportional response. scioninstruments.com
Matrix Effect MitigationInternal standards help to correct for matrix effects, where the sample matrix can suppress or enhance the ionization of the analyte. win-source.netIts chemical similarity to the analyte ensures it experiences similar matrix effects, allowing for accurate correction. win-source.net

Application in Metabolomics and Flux Analysis in Model Systems

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov Stable isotope labeling is a cornerstone of this field, enabling researchers to trace the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis. nih.govnih.gov this compound, as a deuterated compound, is a valuable tool in these investigations. smolecule.com

In vitro models, such as cell cultures, provide a controlled environment to study cellular metabolism. isotope.com By introducing a stable isotope-labeled substrate like a deuterated form of an isovaleric acid precursor, researchers can track the incorporation of the deuterium label into various downstream metabolites. creative-proteomics.com This allows for the mapping and quantification of activity within specific metabolic pathways. isotope.com For instance, the labeled isovaleric acid can be used to study pathways involved in branched-chain amino acid catabolism or fatty acid synthesis. uva.nl The detection of the d5-label in subsequent molecules provides direct evidence of the metabolic route and the rate of conversion, offering insights into cellular function under different conditions. creative-proteomics.com

Accurate quantification of metabolites in complex non-human biological matrices, such as animal tissues or biofluids, is essential for preclinical research. nih.gov this compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, ethyl isovalerate, and potentially other related short-chain fatty acid esters in these samples. researchgate.netlaffort.com For example, in studies investigating the gut microbiome's metabolic output in animal models, accurate measurement of compounds like ethyl isovalerate is crucial. nih.gov The addition of a known amount of this compound to the sample at the beginning of the extraction process allows for precise quantification by correcting for any loss or variation during sample preparation and analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netbio-conferences.org

Table 2: Research Findings in Metabolomics Applications
Research AreaFindingSignificance
In Vitro Metabolic Pathway AnalysisThe use of stable isotope-labeled compounds allows for the tracing of atoms through metabolic networks, revealing the activity of specific pathways. isotope.comEnables a detailed understanding of cellular metabolism and how it is altered in response to various stimuli or genetic modifications.
Quantification in Animal ModelsDeuterated internal standards, such as those for short-chain fatty acids, have been successfully used to quantify metabolites in fecal samples from animal models of disease. nih.govProvides accurate data on metabolite levels, which is critical for understanding the biochemical basis of diseases and for biomarker discovery.

Elucidation of Metabolic Pathway Activities in In Vitro Models

Tracer Studies for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique for unraveling the intricate details of chemical and biochemical reaction mechanisms. wikipedia.orgnumberanalytics.com By replacing an atom with its heavier isotope, scientists can track the atom's journey through a reaction, providing definitive evidence for proposed mechanistic pathways. numberanalytics.com

Isotopically labeled substrates are invaluable for studying the kinetics of enzyme-catalyzed reactions. The rate at which an enzyme processes a labeled substrate versus an unlabeled one can reveal important information about the reaction mechanism, including which steps are rate-limiting. While not always the primary application of a deuterated ester itself, the principles apply to its acid or alcohol precursors. For instance, if the deuterium atoms on this compound were located at a position where a bond is broken during an enzymatic reaction, a kinetic isotope effect (KIE) might be observed. This effect, a change in the reaction rate due to isotopic substitution, can help identify the bond-breaking steps in the catalytic cycle. Furthermore, labeled substrates are used in enzyme assays to track the formation of products over time, allowing for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). mdpi.com

In synthetic organic chemistry, isotopic labeling helps to elucidate the mechanisms of complex molecular transformations. numberanalytics.com By synthesizing a starting material with an isotopic label, such as this compound, chemists can follow the fate of the labeled portion of the molecule throughout a reaction sequence. smolecule.com Analysis of the final products using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy reveals where the labeled atoms reside. wikipedia.org This information can confirm or refute a proposed reaction mechanism, providing a deeper understanding of how the chemical transformation occurs. For example, if the ester were to undergo a transesterification reaction, the presence of the d5-labeled ethyl group in the new ester product would confirm the transfer of this specific moiety. smolecule.com

Table 3: Applications in Tracer Studies
ApplicationMethodologyInformation Gained
Enzyme KineticsUsing isotopically labeled substrates to measure reaction rates and determine kinetic isotope effects. squarespace.comIdentification of rate-determining steps and elucidation of the catalytic mechanism of an enzyme.
Chemical Reaction MechanismsIncorporating an isotopic label into a reactant and tracking its position in the final products. numberanalytics.comProvides direct evidence for the pathway of atoms during a molecular transformation, confirming or disproving proposed mechanisms. numberanalytics.com

V. Research Applications in Diverse Academic Disciplines

Investigations in Flavor and Aroma Chemistry Research

The non-deuterated parent compound, ethyl isovalerate, is a naturally occurring ester known for its fruity aroma, often reminiscent of apples or berries. cymitquimica.comodowell.com It is a key component in the flavor and fragrance industries. cymitquimica.comodowell.com The deuterated analogue, Isovaleric Acid Ethyl-d5 Ester, plays a significant role in understanding the nuances of flavor and aroma.

Esters are significant contributors to the aromatic profiles of fermented beverages like beer and wine. escarpmentlabs.comresearchgate.net They are primarily formed by yeast during fermentation through the reaction of an alcohol with an acyl-CoA. escarpmentlabs.com The two main groups of esters are acetate (B1210297) esters and ethyl esters. escarpmentlabs.com Ethyl esters, such as ethyl isovalerate, are formed from the reaction of ethanol (B145695) with a fatty acyl-CoA. escarpmentlabs.comnih.gov

The formation of these esters is influenced by various factors, including fermentation temperature and the availability of precursors like fatty acids. nih.gov this compound can be used as a tracer in studies aimed at understanding the intricate pathways of ester formation. By introducing this labeled compound, researchers can follow its incorporation and transformation within the fermentation process, providing insights into the enzymatic activities and precursor availability that govern the final flavor profile. For instance, studies have shown that the concentration of branched-chain fatty acid ethyl esters, like ethyl isovalerate, can increase during wine aging due to the ongoing esterification of their corresponding acids. researchgate.net

Detailed research findings on the impact of various parameters on ethyl ester production during fermentation are summarized in the table below.

Fermentation ParameterEffect on Ethyl Ester ProductionReference
Higher Unsaturated Fatty Acid LevelsGeneral decrease in ethyl ester production. nih.gov
Higher Fermentation TemperatureIncreased production of ethyl octanoate (B1194180) and decanoate. nih.gov
Higher Carbon/Nitrogen ContentModerate changes in ethyl ester production. nih.gov

In the field of analytical chemistry, this compound is employed as an internal standard for the accurate quantification of volatile compounds in complex mixtures like food and beverages. smolecule.com Its chemical properties are very similar to its non-deuterated counterpart, but its increased mass due to the deuterium (B1214612) atoms allows it to be easily distinguished in mass spectrometry (MS) analysis. smolecule.com This makes it an ideal tool for methods like headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS), which is used to quantify a wide range of esters in wine. researchgate.net The use of deuterated internal standards provides for greater specificity and accuracy in these analytical methods. researchgate.net

Elucidation of Ester Formation Pathways in Fermentation Science

Studies in Plant-Microbe Interactions and Ecological Chemistry

Volatile organic compounds (VOCs) play a crucial role in the communication and interaction between plants and microbes. Isovaleric acid, the precursor to this compound, has been identified as a bacterial volatile that can influence plant growth. researchgate.netnih.gov

Research has shown that bacterial VOCs, including isovaleric acid, can inhibit the growth of plants like Arabidopsis thaliana. researchgate.netnih.gov To study the uptake and effect of these VOCs, labeled compounds such as this compound can be instrumental. By using a labeled version of a volatile compound, scientists can track its movement from the microbe to the plant and quantify its absorption. researchgate.net This allows for a more precise understanding of the dose-response relationship and the mechanisms by which these microbial volatiles exert their influence on plant physiology.

Understanding how the chemical structure of a molecule relates to its biological activity is a fundamental aspect of chemical ecology. Studies on isovaleric acid and its analogues have revealed that specific structural features are necessary for their growth-inhibiting effects on plants. nih.gov For instance, research has indicated that a free carboxyl group and a main chain of four to five carbons are crucial for the inhibitory activity. nih.gov The esterification of the carboxyl group, as in 2-methylbutyric acid ethyl ester, a structural isomer of ethyl isovalerate, was found to significantly reduce this inhibitory activity, highlighting the importance of the free acid moiety for this particular biological effect. nih.gov While direct studies using this compound in this context are not widely reported, its synthesis and use in related investigations demonstrate its potential as a tool to further probe these structure-activity relationships.

The following table summarizes findings from structure-activity relationship studies of isovaleric acid and its analogs on plant growth.

CompoundRelative Plant Growth Inhibition ActivityKey Structural FeatureReference
Isovaleric AcidHighFree carboxyl group, C5 branched chain nih.gov
(S)-2-Methylbutyric AcidSubstantialFree carboxyl group, C5 branched chain nih.gov
(R)-2-Methylbutyric AcidSignificantly LowerEnantiomeric form of (S)-2-methylbutyric acid nih.gov
2-Methylbutyric Acid Ethyl EsterNot SubstantialEsterified carboxyl group nih.gov

Analysis of Volatile Organic Compound (VOC) Release and Uptake in Biological Models

Fundamental Studies in Organic Reaction Mechanisms

The deuteration of this compound makes it a useful substrate for studying the mechanisms of organic reactions, particularly esterification and transesterification.

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a reversible reaction often catalyzed by an acid. chemguide.co.uk The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. chemguide.co.uk

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com Under basic conditions, the mechanism typically involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl group. masterorganicchemistry.com

By using this compound, with its labeled ethyl group, chemists can track the movement of this specific part of the molecule throughout the reaction. This isotopic labeling provides clear evidence for the cleavage and formation of bonds, helping to confirm or elucidate reaction pathways. For example, in a transesterification reaction with a different alcohol, the fate of the ethyl-d5 group can be precisely monitored, confirming the exchange of the alkoxy moiety.

Vi. Methodological Considerations and Future Research Directions

Challenges and Advancements in Deuterium (B1214612) Labeling Applications

The application of deuterium-labeled compounds like Isovaleric Acid Ethyl-d5 Ester, while advantageous, is not without its challenges. A primary concern is the potential for deuterium-proton exchange, which can occur in solution or within analytical instrumentation, compromising the accuracy of quantitative analyses that rely on stable isotope-labeled internal standards. sigmaaldrich.com The stability of the deuterium label is paramount; its loss can lead to an underestimation of the internal standard concentration and a corresponding overestimation of the analyte concentration. sigmaaldrich.com The rate of this exchange is dependent on the molecule and the pH of the solvent. sigmaaldrich.com

To mitigate this, significant advancements have been made in synthetic methodologies. One key strategy is to place deuterium atoms in non-exchangeable positions within the molecule. sigmaaldrich.com Furthermore, late-stage direct hydrogen isotopic exchange (HIE) has emerged as a cost-effective and atom-economical method for introducing deuterium. x-chemrx.com This approach avoids the need for pre-functionalized substrates and isotopically enriched starting materials, making the synthesis of complex deuterated molecules more efficient. x-chemrx.com Flow chemistry, utilizing catalysts like Raney nickel, has shown promise in achieving highly selective deuterium labeling with high yields, even for complex pharmaceutical compounds. x-chemrx.com

Another challenge lies in the potential for chromatographic shifts between the deuterated standard and the non-deuterated analyte, known as the chromatographic deuterium effect (CDE). acs.orgnih.gov This can lead to inaccuracies in quantification, particularly in complex matrices where matrix effects may differ between the two co-eluting peaks. nih.gov

Recent progress in labeling techniques includes the development of new catalysts and methodologies for more precise and efficient deuterium incorporation. acs.org These advancements are crucial for expanding the applications of deuterated compounds in fields such as metabolomics, pharmacokinetic studies, and materials science. acs.orgresearchgate.net

Development and Validation of Robust Analytical Methods for Deuterated Esters

The reliability of research findings using this compound heavily depends on the development and validation of robust analytical methods. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques for the quantification of deuterated esters. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis using LC-MS/MS. acs.orgresearchgate.net This is because the SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, ensuring that it co-elutes and experiences similar ionization effects, thus correcting for variations in sample preparation, extraction efficiency, and instrument response. acs.orgmusechem.com

Method validation is a critical process that ensures the analytical method is accurate, precise, reproducible, and fit for its intended purpose. researchgate.netmusechem.com Key validation parameters include:

Validation ParameterDescription
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Accuracy The closeness of the measured value to the true value. musechem.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. musechem.com
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte. musechem.com
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. researchgate.net
Carryover The appearance of an analyte in a sample from a preceding sample. researchgate.net

A significant challenge in LC-MS/MS analysis is the potential for non-linear responses, where the signal is not directly proportional to the concentration. acs.orgacs.org This can be influenced by the concentration of the SIL-IS. acs.org Researchers have developed mathematical models to correct for such non-linearity, improving the accuracy of quantification. acs.orgacs.org

The choice of chromatographic column and conditions is also crucial to minimize the chromatographic deuterium effect (CDE), where the deuterated compound may elute slightly earlier than its non-deuterated counterpart in reverse-phase chromatography. acs.orgnih.gov Recent studies have investigated different column chemistries, such as pentafluorophenyl (PFP) columns, to effectively reduce the CDE. nih.gov

Computational Chemistry and Molecular Modeling Approaches for Deuterated Compounds

Computational chemistry and molecular modeling have become indispensable tools for understanding the properties and behavior of deuterated compounds like this compound. These methods provide insights into the structural and electronic effects of isotopic substitution, which are often subtle but can have significant consequences. aps.orgosti.gov

One of the primary applications of computational modeling is the prediction of kinetic isotope effects (KIEs). nih.govaip.org The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. aip.org For deuterated compounds, the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step. nih.gov Quantum mechanical (QM) and combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used to model reaction pathways and calculate KIEs, which can then be compared with experimental values to elucidate reaction mechanisms. nih.gov

Furthermore, computational methods are employed to predict spectroscopic properties of deuterated compounds. ajchem-a.com Techniques like Density Functional Theory (DFT) can be used to calculate vibrational frequencies and rotational constants, which can aid in the interpretation of experimental spectra. ajchem-a.com DFT calculations have also been used to study deuterium isotope effects on NMR chemical shifts, providing a valuable tool for structural elucidation. mdpi.com

The table below summarizes some key computational approaches and their applications to deuterated compounds:

Computational MethodApplication
Quantum Mechanics (QM) Calculation of kinetic isotope effects (KIEs), reaction mechanisms, and electronic properties. nih.govaip.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Study of enzyme-catalyzed reactions involving deuterated substrates. nih.gov
Path-Integral Molecular Dynamics (PI-MD) Simulation of quantum nuclear effects on the structure and dynamics of deuterated molecules in solution. aps.orgosti.gov
Density Functional Theory (DFT) Prediction of vibrational frequencies, rotational constants, and NMR chemical shifts. ajchem-a.commdpi.com

Emerging Research Areas for this compound and Related Isotopologues

The unique properties of this compound and other deuterated isotopologues are paving the way for their application in several emerging research areas. These areas leverage the kinetic isotope effect and the utility of these compounds as stable internal standards.

Metabolomics: Deuterium-labeled compounds are increasingly used in metabolomics studies to trace metabolic pathways and quantify endogenous metabolites with high accuracy. researchgate.netbiorxiv.org The use of deuterated standards helps to correct for matrix effects and variations in instrument response, which is particularly challenging in complex biological samples. nih.gov Chemical tagging with deuterated reagents is a promising approach in metabolomics for enhancing the sensitivity and selectivity of detection for certain classes of metabolites. acs.orgnih.gov

Pharmaceutical Research and Drug Development: Deuteration is being explored as a strategy to improve the metabolic stability and pharmacokinetic profiles of drug candidates. researchgate.netnih.govnih.gov By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed, potentially leading to improved efficacy and reduced toxicity. nih.gov Isovaleric acid itself is a component of body odor and its ester has flavor applications, suggesting that deuterated versions could be used in studies related to human metabolism and sensory science. metoree.com

Materials Science: The incorporation of deuterium into organic materials can alter their physical properties. For example, deuteration has been shown to improve the performance of organic light-emitting diodes (OLEDs) by reducing high-frequency molecular vibrations. acs.orgresearchgate.net While not a direct application of this compound, this highlights the potential for using deuterated small molecules to probe and modify the properties of advanced materials.

Environmental and Food Science: Deuterated standards are essential for the accurate quantification of environmental contaminants and food components. For instance, deuterated phthalate (B1215562) esters are used as internal standards in methods for analyzing these compounds in matrices like olive oil and indoor air. mdpi.comjst.go.jp Given that isovaleric acid esters are used as flavoring agents, deuterated analogues could serve as valuable standards in food authenticity and safety studies. metoree.com

Astrochemistry: The study of deuterated molecules in interstellar space provides insights into the chemical processes occurring in these extreme environments. ajchem-a.com The relative abundance of deuterated species can be used to trace the history and evolution of interstellar clouds. ajchem-a.com

The continued development of synthetic and analytical techniques will undoubtedly expand the applications of this compound and other deuterated compounds into new and exciting areas of scientific research.

Q & A

Q. What are the optimal gas chromatography (GC) conditions for separating Isovaleric Acid Ethyl-d5 Ester from structurally similar esters?

Methodological Answer :

  • Stationary Phase : Polyethylene glycol diacrylate (PEGA) columns demonstrate high selectivity for separating deuterated esters from non-deuterated analogs, as shown in studies on α-bromisovaleric acid ethyl ester (EEBIK) and validol .
  • Parameters :
    • Carrier Gas Flow Rate : Optimized at 30–60 mL/min to minimize height equivalent to a theoretical plate (HETP).
    • Temperature Gradient : 80–180°C at 5°C/min for baseline separation of esters with <0.5% co-elution .
  • Validation : Use internal standards (e.g., menthol) and spiked recovery tests to confirm separation efficiency.

Q. How can isotopic purity of this compound be validated in synthetic batches?

Methodological Answer :

  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to detect isotopic peaks (e.g., m/z shifts corresponding to D5 labeling).
  • Nuclear Magnetic Resonance (NMR) : ²H-NMR quantifies deuterium incorporation at the ethyl group; absence of proton signals at δ 1.2–1.4 ppm confirms deuteration .
  • QC Thresholds : Accept isotopic purity ≥98% for kinetic isotope effect (KIE) studies .

Q. What synthetic routes are recommended for preparing this compound?

Methodological Answer :

  • Esterification : React deuterated ethanol (C₂D₅OH) with isovaleric acid under acid catalysis (H₂SO₄ or p-TSA) at reflux (110°C, 12–24 hrs).
  • Purification : Distill under reduced pressure (boiling point ~135–140°C) followed by GC fractionation to remove residual non-deuterated ethanol .
  • Yield Optimization : Monitor reaction progress via FT-IR for ester carbonyl peak (1740–1750 cm⁻¹).

Advanced Research Questions

Q. How does deuteration at the ethyl group influence the metabolic stability of this compound in microbial systems?

Methodological Answer :

  • Model Organism : Use Brettanomyces yeast strains to assess esterase-mediated hydrolysis.
  • Isotopic Tracing : Compare degradation rates of deuterated vs. non-deuterated esters via LC-MS/MS. Preliminary data suggest minimal breakdown (<5% over 14 days), but deuterium labeling may delay hydrolysis due to KIE .
  • Experimental Design :
    • Controls : Include non-deuterated ethyl isovalerate and deuterated solvent blanks.
    • Sampling : Collect time-point aliquots (0, 7, 14 days) under anaerobic conditions to mimic brewing environments .

Q. What analytical challenges arise when quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer :

  • Matrix Effects : Use stable isotope dilution assays (SIDA) with ¹³C-labeled internal standards to correct for ion suppression in LC-MS.
  • Chromatographic Interference : Employ hydrophilic interaction liquid chromatography (HILIC) to resolve polar metabolites from the deuterated ester .
  • Data Validation : Cross-validate results with GC-MS and NMR to address discrepancies caused by co-eluting isomers (e.g., methyl ethyl acetic acid esters) .

Q. How can isotopic labeling of this compound enhance mechanistic studies in esterification kinetics?

Methodological Answer :

  • KIE Measurement : Compare reaction rates of deuterated vs. non-deuterated esters in acid-catalyzed esterification.
    • Deuterium at Ethyl Group : Expected KIE ≈ 2–3 due to C-D bond stabilization during transition state formation .
  • Computational Modeling : Pair experimental data with DFT calculations (e.g., B3LYP/6-31G*) to map energy barriers for proton/deuteron transfer steps .

Q. What contradictions exist in literature regarding the separation of deuterated esters via GC, and how can they be resolved?

Methodological Answer :

  • Contradiction : Early studies report co-elution of deuterated and non-deuterated esters on PEGA columns, while later work claims baseline separation .
  • Resolution Strategies :
    • Column Aging : Pre-condition columns at 200°C for 24 hrs to stabilize PEGA phase.
    • Carrier Gas : Replace helium with hydrogen (1.5 mL/min) to improve resolution for deuterated analogs .
  • Data Reconciliation : Replicate experiments using modern GC systems with electron capture detectors (ECD) for enhanced sensitivity .

Research Gaps and Future Directions

  • Metabolic Pathways : No studies quantify the rate of enzymatic hydrolysis of this compound in mammalian systems. Proposed methodology: Use radiolabeled ([¹⁴C]) analogs in hepatocyte assays .
  • Environmental Fate : Lack of data on photodegradation products in aquatic systems. Experimental design: Simulate UV exposure (254 nm) with GC-TOF analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.